Fmoc-trans-4-fluoro-pro-OH

Collagen Mimetic Peptides Triple Helix Stability Peptidomimetics

Proline stereoelectronics dictate peptide conformation. Standard proline or hydroxyproline cannot replicate the fluorine gauche effect. Fmoc-trans-4-fluoro-pro-OH (CAS 203866-20-0) solves this: - Collagen mimetics: Increases triple-helix Tm by +3°C and improves cell adhesion EC50 ~7-fold vs. Hyp. - PPII helix ligands: Raises PPII→PPI barrier by +1.53 kJ/mol, prolonging binding-competent state. - Intrinsic ¹⁹F NMR probe: Tracks conformation without isotopic labeling. - ≥97% purity, Fmoc-SPPS ready. Supplied with stability data.

Molecular Formula C20H17FNO4-
Molecular Weight 354.4 g/mol
Cat. No. B12364915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-trans-4-fluoro-pro-OH
Molecular FormulaC20H17FNO4-
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
InChIInChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/p-1/t12-,18+/m1/s1
InChIKeyCJEQUGHYFSTTQT-XIKOKIGWSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-trans-4-fluoro-Pro-OH: Structure and Properties


Fmoc-trans-4-fluoro-pro-OH (CAS: 203866-20-0; synonym: Fmoc-(2S,4R)-4-fluoro-pyrrolidine-2-carboxylic acid) is an Fmoc-protected, fluorinated L-proline building block designed for Fmoc-strategy solid-phase peptide synthesis (SPPS) . It features a fluorine atom at the 4R position of the pyrrolidine ring, which imparts a strong stereoelectronic bias (gauche effect) that favors the trans amide bond and the polyproline II (PPII) helix conformation [1]. With a molecular weight of 355.37 g/mol and a predicted pKa of approximately 3.48, it is supplied as a white to off-white solid, typically at purities ≥97% .

Workflow Fmoc-strategy solid-phase peptide synthesis (SPPS)
Stereoelectronic Control trans-4R fluorine favors trans amide bond and PPII helix conformation
Selection Context Fluorinated proline building block for collagen-mimetic and proline-rich motif studies

Fmoc-trans-4-fluoro-Pro-OH: Substitution Risks


Proline analogs are not interchangeable; the stereoelectronic and steric effects of the 4-position substituent profoundly alter peptide conformation, stability, and biological function [1]. Unmodified Fmoc-Pro-OH lacks the fluorine-induced gauche effect, resulting in a higher population of cis amide bonds and less rigid PPII helices [2]. Its cis-4-fluoro counterpart (Fmoc-cis-4-fluoro-Pro-OH, (2S,4S)-isomer) exerts an opposite stereoelectronic effect that destabilizes PPII helices and reduces triple-helical thermal stability [3]. Hydroxyproline derivatives (e.g., Fmoc-Hyp-OH) introduce a hydrogen-bond donor that can alter solubility and aggregation properties differently. The following quantitative evidence delineates precisely why Fmoc-trans-4-fluoro-pro-OH must be selected based on empirical differentiation rather than assumed functional equivalence.

trans-4F stabilizes trans amide & PPII via fluorine gauche effect
Unmodified Pro: absence of 4F increases cis amide population, reduces PPII rigidity
Stereospecific PPII conformational stabilization
Cis-4F (opposite stereochemistry): destabilizes PPII, lowers triple-helix thermal stability
Fluorine provides electronic effect without hydrogen-bond donor
Hydroxyproline (Hyp): H-bond donor alters solubility and aggregation, no fluorine electronic bias

Fmoc-trans-4-fluoro-Pro-OH: Comparative Evidence


Triple-Helix Thermal Stability

In a collagen-model peptide (alpha1(IV)1263-1277), a single-site substitution of trans-4-fluoro-L-proline (trans-Flp) for trans-4-hydroxy-L-proline (trans-Hyp) increased the triple-helical melting temperature (Tm) from 34°C to 37°C. In contrast, substitution with cis-4-fluoro-L-proline (cis-Flp) decreased the Tm to 30°C [1]. The trans-Flp-containing peptide was only ~10% denatured under the assay conditions, compared to ~15% for trans-Hyp and ~65% for cis-Flp, demonstrating that trans-Flp provides superior conformational stability [1].

Triple-Helix Tm
Head-to-head
Tm = 37°C (trans-Flp substitution)
vs
Tm = 34°C (trans-Hyp); 30°C (cis-Flp)
Reported higher thermal stability in collagen model peptide
CD denaturation, alpha1(IV)1263-1277 sequence
Collagen Mimetic Peptides Triple Helix Stability Peptidomimetics

Cell Adhesion Potency

In the same collagen-model peptide, the trans-Flp-containing ligand exhibited an EC50 value of approximately 0.35 µM for melanoma cell adhesion, representing a ~7-fold improvement in potency over the trans-Hyp ligand (EC50 ≈ 2.5 µM) and a >14-fold improvement over the cis-Flp ligand (EC50 > 5.0 µM) [1]. Cell spreading assays confirmed this trend, with trans-Flp supporting more extensive spreading than trans-Hyp, while cis-Flp showed very low spreading at all concentrations [1].

Cell Adhesion EC₅₀
Head-to-head
EC₅₀ ≈ 0.35 µM (trans-Flp ligand)
vs
EC₅₀ ≈ 2.5 µM (trans-Hyp); >5.0 µM (cis-Flp)
Reported lower EC₅₀ in melanoma cell adhesion assay
CD44-CSPG receptor-mediated binding
Cell Adhesion EC50 Melanoma

PPII Helix Stabilization

When incorporated at the C-terminus of a polyproline peptide, a (Flp)₃ triplet (containing trans-4-fluoro-L-proline) stabilizes the PPII structure and increases the kinetic barrier for PPII → PPI conversion by 1.53 kJ mol⁻¹ relative to unmodified proline. In stark contrast, a (flp)₃ triplet (containing cis-4-fluoro-L-proline) destabilizes PPII conformation and reduces the transition barrier by 4.61 kJ mol⁻¹ [1]. This differential of 6.14 kJ mol⁻¹ between trans- and cis-fluoroproline motifs underscores the stereospecific nature of the conformational effect.

PPII Helix Stabilization
Head-to-head
ΔΔG‡ = +1.53 kJ mol⁻¹ (Flp triplet)
vs
ΔΔG‡ = -4.61 kJ mol⁻¹ (flp triplet)
Reported PPII→PPI transition barrier increase with trans-Flp
CD kinetic studies, polyproline host-guest peptides
Polyproline II Helix Conformational Bias Circular Dichroism

DKP Formation Resistance

In Fmoc-SPPS on Wang resin, C-terminal proline residues are notoriously prone to DKP formation, a side reaction that cleaves the peptide from the resin and terminates chain elongation [1]. The increased basicity of the proline secondary amine is a key driver of this nucleophilic attack [1]. While no peer-reviewed study provides a direct, quantitative comparison of DKP formation rates between Fmoc-trans-4-fluoro-pro-OH and Fmoc-Pro-OH under identical conditions, class-level inference based on electronic properties suggests that the electron-withdrawing fluorine at the 4-position reduces the nucleophilicity of the pyrrolidine nitrogen, thereby mitigating the rate of intramolecular aminolysis that leads to DKP [2].

DKP Formation Resistance
Class-level
Reduced nucleophilicity predicted via fluorine inductive effect
May support yield improvement in C-terminal Pro SPPS
Direct rate comparison not available; electronic inference only
SPPS DKP Suppression Peptide Synthesis Yield

Fmoc-trans-4-fluoro-Pro-OH: Key Applications


Collagen Mimetic Peptide Synthesis

Researchers developing collagen mimetic peptides (CMPs) for biomaterials, tissue engineering scaffolds, or as tools to study collagen-receptor interactions should prioritize Fmoc-trans-4-fluoro-pro-OH over trans-4-hydroxyproline or cis-fluoroproline analogs. As demonstrated in Section 3, substitution with trans-4-fluoro-proline yields a +3°C increase in triple-helical Tm and a ~7-fold improvement in cell adhesion EC50 compared to trans-Hyp [1]. This enhanced stability at physiological temperature is critical for maintaining the native triple-helical structure required for biological activity and mechanical integrity.

PPII Helix Stabilization in Binding Motifs

For peptides designed to mimic proline-rich ligands that bind to SH3, WW, or EVH1 domains, Fmoc-trans-4-fluoro-pro-OH provides a quantifiable kinetic advantage. The +1.53 kJ mol⁻¹ increase in the PPII → PPI transition barrier conferred by C-terminal trans-Flp residues prolongs the lifetime of the binding-competent PPII conformation [2]. This can translate to improved binding affinity and reduced entropic penalties upon complex formation. The cis-fluoro analog produces an opposite effect (-4.61 kJ mol⁻¹) and should be strictly avoided for this purpose.

DKP Mitigation in SPPS

When synthesizing peptides with a C-terminal proline or proline analog on Wang resin, Fmoc-trans-4-fluoro-pro-OH offers a potential yield advantage over unmodified Fmoc-Pro-OH. The electron-withdrawing fluorine is predicted to reduce the nucleophilicity of the secondary amine, thereby suppressing the DKP side reaction that prematurely cleaves the peptide from the resin [3]. While direct rate comparisons are not yet published, the class-level electronic argument supports its selection when DKP is a known issue in a given sequence.

¹⁹F NMR Probe for Conformational Studies

The single fluorine atom in Fmoc-trans-4-fluoro-pro-OH serves as an intrinsic ¹⁹F NMR probe, enabling site-specific interrogation of peptide conformation, dynamics, and ligand binding without the need for additional isotopic labeling. This is particularly valuable for studying proline isomerization, protein folding, and interactions in complex biological milieu where ¹H NMR signals are congested. The trans stereochemistry ensures that the fluorine is positioned to report on the pyrrolidine ring pucker and associated conformational changes [2].

Application
Selection Property
Validation Focus
Collagen-mimetic peptide research
trans-4F stereoelectronic PPII stabilization
Triple-helix thermal stability profile
Proline-rich domain (SH3/WW) binding studies
Kinetic barrier for PPII→PPI transition
PPII conformational lifetime and binding context
C-terminal Pro SPPS yield optimization
Fluorine inductive effect on amine nucleophilicity
DKP side-reaction suppression review
¹⁹F NMR conformational analysis
Single fluorine as site-specific NMR reporter
Pyrrolidine ring pucker and peptide dynamics

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